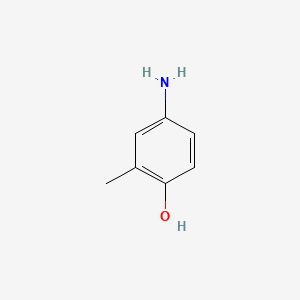

4-Amino-2-methylphenol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGMAACKJSBLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062662 | |

| Record name | 4-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-96-3 | |

| Record name | 4-Amino-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-hydroxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXYTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8D10SY5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylphenol, also known by its synonyms p-Amino-o-cresol and 4-Hydroxy-3-methylaniline, is an aromatic organic compound with the CAS number 2835-96-3 . This versatile chemical intermediate is of significant interest in various fields, particularly in the synthesis of dyes and as a crucial building block in the development of pharmaceutical agents.[1] Its molecular structure, featuring a phenol (B47542) ring substituted with both an amino and a methyl group, provides a scaffold for the creation of a wide array of more complex molecules. This guide provides a comprehensive overview of its properties, synthesis, analysis, and its role in drug discovery.

Chemical and Physical Properties

This compound is typically a beige to gray or brown crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2835-96-3 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Appearance | White to Gray to Brown powder to crystal | [2] |

| Melting Point | 174-176 °C | [2] |

| Boiling Point | 229.26 °C (rough estimate) | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa | 10.57 ± 0.18 (Predicted) | [2] |

| SMILES | CC1=C(O)C=C(N)=C1 | [3] |

| InChIKey | HDGMAACKJSBLMW-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from o-cresol (B1677501) (2-methylphenol): nitration to form 2-methyl-4-nitrophenol (B1582141), followed by the reduction of the nitro group to an amino group.

Step 1: Synthesis of 2-Methyl-4-nitrophenol (Intermediate)

Reaction: Nitration of o-cresol.

Experimental Protocol:

-

Reactants: o-cresol, nitric acid, sulfuric acid.

-

Procedure: A common method involves the electrophilic aromatic substitution reaction where o-cresol is nitrated under controlled acidic conditions, typically using a mixture of concentrated nitric acid and sulfuric acid.[4] The temperature of the reaction is carefully controlled to favor the formation of the desired 4-nitro isomer.

-

Purification: The resulting isomeric mixture of nitrophenols can be separated by recrystallization or column chromatography to isolate the 2-methyl-4-nitrophenol intermediate.[4]

Step 2: Synthesis of this compound

Reaction: Reduction of 2-methyl-4-nitrophenol.

Experimental Protocol:

-

Reactants: 2-methyl-4-nitrophenol, a reducing agent (e.g., sodium borohydride, tin and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent.

-

Procedure: The 2-methyl-4-nitrophenol is dissolved in an appropriate solvent, and the reducing agent is added. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent, such as hot water or an alcohol/water mixture, to obtain a product with high purity.

Experimental Protocols for Analysis and Purification

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hot water or alcohol-water mixtures are often suitable.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals, for instance, in a vacuum oven, to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) (or methanol) and water, often with a buffer like phosphoric acid or formic acid for mass spectrometry compatibility.[5][6]

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance.

-

Procedure: A solution of the this compound sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and the mobile phase. The retention time and peak area are used for qualitative and quantitative analysis, respectively. A gradient elution may be necessary to separate the analyte from its impurities effectively.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry for the identification and quantification of volatile and semi-volatile compounds.

Experimental Protocol:

-

Derivatization: Due to the polar nature of the amino and hydroxyl groups, derivatization is often required to increase the volatility of this compound. Silylation is a common derivatization technique, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is a common carrier gas.

-

Temperature Program: An oven temperature program is used to ensure the separation of the derivatized analyte from other components. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.

-

Injection: The derivatized sample is injected into the GC, where it is vaporized and carried through the column.

-

Detection: The mass spectrometer detects the fragments of the derivatized compound, providing a unique mass spectrum that can be used for identification.

Role in Drug Development and Biological Activity

This compound and its derivatives are of considerable interest in drug discovery and development due to their diverse biological activities. While direct signaling pathways involving this compound are not extensively documented, the broader class of aminophenol derivatives has shown a range of pharmacological effects.

Derivatives of aminophenols are known to possess analgesic, antipyretic, antimicrobial, and anticancer properties. For instance, Schiff bases synthesized from 4-aminophenol (B1666318) have demonstrated significant antimicrobial and antidiabetic activities.[7][8] These compounds can interact with biological targets such as enzymes and DNA.[7]

The general mechanism of action for some aminophenol derivatives involves their ability to act as enzyme inhibitors or to interact with cellular membranes. For example, certain derivatives have been studied as potential tyrosinase inhibitors, which is relevant for conditions related to melanin (B1238610) overproduction.[9] The antioxidant properties of the phenol group, combined with the reactivity of the amino group, make this scaffold a valuable starting point for the synthesis of new therapeutic agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and diverse applications, particularly in the fine chemical and pharmaceutical industries. Its properties make it an ideal starting material for the synthesis of a wide range of compounds with interesting biological activities. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for its effective use in research and development. Further exploration of the biological activities of its derivatives holds promise for the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound CAS#: 2835-96-3 [m.chemicalbook.com]

- 3. This compound | CAS 2635-95-2 [matrix-fine-chemicals.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]

- 6. Separation of 2-Amino-4-methylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Amino-2-methylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-methylphenol (CAS No: 2835-96-3), a compound of interest in chemical research and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1][2][3] The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[4][5]

¹H NMR Data (90 MHz, DMSO-d₆) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

¹³C NMR Data (90 MHz, DMSO-d₆) [5]

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] The characteristic IR absorption bands for this compound are presented below. The spectrum is often obtained from a KBr disc or a Nujol mull.[4]

IR Data (KBr Disc/Nujol Mull) [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not fully available in search results | N-H stretch (amine) | |

| O-H stretch (phenol) | ||

| C-H stretch (aromatic/aliphatic) | ||

| C=C stretch (aromatic) | ||

| C-N stretch | ||

| C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10] The molecular weight of this compound is 123.15 g/mol .[11][12] Electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrometry Data [11]

| m/z | Relative Intensity (%) | Assignment |

| 123 | Data not fully available | [M]⁺ (Molecular ion) |

| 122 | Data not fully available | [M-H]⁺ |

| 106 | Data not fully available | Fragment ion |

| 94 | Data not fully available | Fragment ion |

| 78 | Data not fully available | Fragment ion |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of an organic compound involves the following steps:[1][13]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 90 MHz or higher field strength spectrometer are typically used.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of a solid sample is the thin solid film or KBr pellet method:[6][14]

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride.[14] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[14]

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of the empty salt plate or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:[9][15]

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing the molecules to ionize and fragment.[16]

-

Mass Analysis: Accelerate the resulting ions and pass them through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. This compound(2835-96-3) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(2835-96-3) 13C NMR spectrum [chemicalbook.com]

- 6. amherst.edu [amherst.edu]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. This compound(2835-96-3) IR Spectrum [m.chemicalbook.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. web.mit.edu [web.mit.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Theoretical Properties and Computational Studies of 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylphenol, a substituted aminophenol derivative, serves as a valuable scaffold in medicinal chemistry and materials science. Its chemical structure, featuring amino, hydroxyl, and methyl groups on a benzene (B151609) ring, imparts a range of chemical and biological properties that are of significant interest in drug discovery and development. This technical guide provides a comprehensive overview of the theoretical properties, computational analyses, and potential biological significance of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical industry.

Theoretical Properties

The intrinsic properties of this compound, as detailed in Table 1, provide a foundational understanding of its chemical nature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-o-cresol, 2-Methyl-4-aminophenol | [1][2] |

| CAS Number | 2835-96-3 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [2] |

| Melting Point | 174-176 °C | [3] |

| SMILES | Cc1cc(N)ccc1O | [1] |

| InChI | InChI=1S/C7H9NO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a corresponding nitro-compound. The following is a generalized protocol based on established chemical principles for similar transformations.[4][5]

Materials:

-

2-Methyl-4-nitrophenol

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl) or Acetic Acid

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

A mixture of 2-Methyl-4-nitrophenol in a solution of ethanol and water is prepared in a round-bottom flask.

-

To this solution, iron powder and a catalytic amount of ammonium chloride or acetic acid are added.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered hot to remove the iron and iron oxides.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is basified with a sodium hydroxide solution to precipitate the crude this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

Purification by Recrystallization

Purification of the crude product is essential to obtain high-purity this compound suitable for further studies. Recrystallization is a standard and effective method.[6][7][8][9]

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar solvent or a mixture of solvents is generally suitable. Ethanol, methanol, or a mixture of ethanol and water are good starting points.

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is heated for a short period.

-

The hot solution is filtered to remove the activated charcoal and any other insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Sample Preparation | Expected Observations |

| ¹H NMR | The sample is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. | Signals corresponding to the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts and splitting patterns will be characteristic of the this compound structure. |

| ¹³C NMR | The sample is dissolved in a deuterated solvent. | Resonances for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbon. |

| FTIR | The sample can be analyzed as a KBr pellet or a thin film. | Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and C=C stretching of the aromatic ring. |

| UV-Vis | The sample is dissolved in a suitable solvent like ethanol or methanol. | Absorption maxima in the UV region, characteristic of the phenolic chromophore. |

Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the molecular and electronic properties of molecules.

Methodology:

-

Geometry Optimization: The 3D structure of this compound is optimized using a suitable level of theory, such as B3LYP, with a basis set like 6-311++G(d,p).

-

Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the theoretical IR spectrum.

-

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated. These properties provide insights into the molecule's reactivity and potential interaction sites.

References

- 1. 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. DE3025805A1 - METHOD FOR PRODUCING 4-AMINO-3-METHYL-PHENOL - Google Patents [patents.google.com]

- 5. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. mt.com [mt.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylphenol, also known as 4-amino-o-cresol, is a chemical intermediate of significant interest in various fields, particularly in the synthesis of dyes and pharmaceuticals.[1][2] Its molecular structure, featuring both an amino and a hydroxyl group on a toluene (B28343) backbone, provides a versatile scaffold for the development of more complex molecules. This technical guide provides a comprehensive overview of the historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual workflows of the primary synthetic routes. While the specific historical moment of its discovery is not well-documented, its history is intrinsically linked to the broader development of aminophenol synthesis in the 19th century. The earliest preparations of aminophenols, such as the synthesis of p-aminophenol by Baeyer and Caro in 1874 through the reduction of p-nitrophenol, laid the foundational chemistry for the synthesis of its derivatives.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 2835-96-3 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Melting Point | 174-176 °C |

| Boiling Point | 229.26 °C (estimate) |

| Appearance | White to gray to brown powder/crystals |

| Synonyms | 4-Amino-o-cresol, 4-Hydroxy-3-methylaniline |

(Data sourced from multiple chemical suppliers and databases).[4][5]

Historical Synthesis Methods

The synthesis of this compound has evolved, primarily revolving around the reduction of a nitro group to an amino group on a cresol (B1669610) framework. The following sections detail the most significant historical and contemporary methods for its preparation.

Reduction of 2-Methyl-4-nitrophenol

The most common and direct route to this compound is the reduction of 2-methyl-4-nitrophenol. This precursor can be synthesized from o-cresol (B1677501) through nitration. The subsequent reduction of the nitro group has been accomplished using various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitrophenols due to its high efficiency and cleaner reaction profiles.[6]

Experimental Protocol: Catalytic Hydrogenation of a Nitrophenol Derivative

This protocol is adapted from a general procedure for the catalytic hydrogenation of nitrosophenols, which follows a similar principle for nitrophenols.

-

Materials:

-

2,6-di-tert-butyl-4-nitrosophenol (as a model compound)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Toluene

-

Hydrogen gas

-

-

Procedure:

-

A 2-liter Parr bomb is charged with 23.50 g (0.1 mole) of 2,6-di-tert-butyl-4-nitrosophenol, 1.0 g of 5% Pd/C catalyst, and 600 ml of toluene.

-

The assembled bomb is purged with nitrogen and then pressurized to 50 psi with hydrogen.

-

The mixture is stirred vigorously, and the uptake of hydrogen is monitored. The hydrogenation is typically complete within 15 minutes, indicated by the cessation of hydrogen uptake. A slight temperature increase from 23°C to 25°C may be observed.

-

The mixture is allowed to stir under a hydrogen atmosphere for a total of 1 hour to ensure complete reaction.

-

The catalyst is removed by filtration to yield the aminophenol solution.[7]

-

-

Quantitative Data: While the provided example is for a different aminophenol, yields for catalytic hydrogenation of nitrophenols are generally high. For the reduction of 4-nitro-3-methylphenol using Raney Nickel and formic acid, yields are reported to be in the range of 85-90%.[8]

Historically, chemical reduction using metals in acidic media was a common method for the preparation of aminophenols. Iron powder in the presence of an acid is a classic example of this approach.[3][9]

Conceptual Workflow for Iron Powder Reduction

While a specific protocol for this compound was not found in the provided results, the general procedure for the iron powder reduction of a nitrophenol is as follows:

-

The nitrophenol is suspended in water or a dilute acid.

-

Iron filings are added portion-wise.

-

The reaction mixture is heated to promote the reduction.

-

After the reaction is complete, the iron sludge is filtered off.

-

The product is isolated from the filtrate, often by neutralization and subsequent crystallization.

This method, however, suffers from the production of large amounts of iron sludge, making it less environmentally friendly compared to catalytic hydrogenation.[3][9]

Synthesis from 2-[(N,N-dimethylamino)-methyl]-4-nitrophenol

A patented method describes the synthesis of this compound via the hydrogenolysis of a Mannich base precursor.[10][11]

Experimental Protocol: Synthesis of 4-amino-o-cresol from 2-[(N,N-dimethylamino)-methyl]-4-nitrophenol

-

Materials:

-

2-[(N,N-Dimethylamino)methyl]-4-nitrophenol

-

3N Potassium hydroxide (B78521) solution

-

Palladium on carbon (3% Pd content)

-

Hydrogen gas

-

Concentrated hydrochloric acid

-

-

Procedure:

-

2.0 g (10.1 mmol) of 2-[(N,N-Dimethylamino)methyl]-4-nitrophenol is dissolved in a solution of 7 ml of 3N potassium hydroxide and 28 ml of water.

-

0.20 g of palladium on carbon (3% Pd content) is added to the solution.

-

The reaction mixture is shaken under a hydrogen atmosphere in a Parr apparatus for 2 to 3 hours at approximately 70°C.

-

The catalyst (Pd/C) is removed by filtration.

-

Concentrated hydrochloric acid is added to the filtrate to precipitate 4-amino-o-cresol hydrochloride.

-

The precipitate is filtered, washed with water, and air-dried.[10][11]

-

-

Quantitative Data:

| Parameter | Value |

| Yield | 50% |

| Purity | Not specified |

(Data from EP 0373668 A2)[10]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic routes for this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 2835-96-3 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. US4990671A - Method for making aminophenols and their amide derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. patents.justia.com [patents.justia.com]

An In-depth Technical Guide on the Potential Biological Activities of 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 4-Amino-2-methylphenol (CAS 2835-96-3) and outlines general experimental protocols for assessing its potential biological activities. It is important to note that specific quantitative data on the biological activities of this compound are scarce in publicly available scientific literature. Therefore, the experimental protocols provided are general methodologies and would require specific adaptation and validation for this compound.

Introduction to this compound

This compound, also known as 4-amino-o-cresol, is an aromatic organic compound with the chemical formula C₇H₉NO.[1][2] It is a derivative of phenol (B47542) and is structurally characterized by a benzene (B151609) ring substituted with a hydroxyl group, an amino group, and a methyl group at positions 1, 4, and 2, respectively. This compound is primarily utilized as an intermediate in the synthesis of dyes and has applications in the manufacturing of hair colorants and other organic compounds.[3][] While its industrial applications are documented, comprehensive studies on its specific biological activities are limited. This guide aims to explore the potential biological activities based on the general properties of aminophenol compounds and provides standardized protocols for their investigation.

Potential Biological Activities

Phenolic compounds, as a broad class, are known to exhibit a range of biological activities, primarily attributed to their ability to scavenge free radicals and interact with biological systems. The presence of both a hydroxyl and an amino group on the aromatic ring of this compound suggests that it may possess antioxidant, anti-inflammatory, and antimicrobial properties. However, it is crucial to experimentally validate these potential activities.

Antioxidant Activity

The antioxidant potential of phenolic compounds stems from their hydrogen-donating ability, which allows them to neutralize free radicals. The hydroxyl and amino groups on the aromatic ring of this compound are potential hydrogen donors.

Anti-inflammatory Activity

Some aminophenol derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).[5] These enzymes are involved in the synthesis of prostaglandins, which are potent inflammatory mediators.

Antimicrobial Activity

Derivatives of aminophenols have been synthesized and evaluated for their antimicrobial properties. For instance, Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated broad-spectrum activity against various bacteria and fungi.[6][7] This suggests that this compound could also exhibit antimicrobial effects.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data on the antioxidant, anti-inflammatory, or antimicrobial activities of this compound (CAS 2835-96-3). Therefore, the following tables are presented as templates that researchers can use to summarize their experimental findings.

Table 1: Potential Antioxidant Activity of this compound

| Assay | Metric | Result (e.g., µg/mL or µM) | Reference Compound | Result (e.g., µg/mL or µM) |

| DPPH Radical Scavenging | IC₅₀ | Data not available | Ascorbic Acid / Trolox | Insert value |

| ABTS Radical Scavenging | TEAC | Data not available | Trolox | Insert value |

| Ferric Reducing Antioxidant Power (FRAP) | Fe(II) equivalents | Data not available | FeSO₄ | Insert value |

Table 2: Potential Anti-inflammatory Activity of this compound

| Assay | Metric | Result (e.g., % inhibition or IC₅₀) | Reference Compound | Result (e.g., % inhibition or IC₅₀) |

| COX-1 Inhibition | IC₅₀ | Data not available | Indomethacin | Insert value |

| COX-2 Inhibition | IC₅₀ | Data not available | Celecoxib | Insert value |

| Nitric Oxide (NO) Scavenging | IC₅₀ | Data not available | Quercetin | Insert value |

| Inhibition of Protein Denaturation | % Inhibition | Data not available | Diclofenac Sodium | Insert value |

Table 3: Potential Antimicrobial Activity of this compound

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

| Staphylococcus aureus | e.g., ATCC 29213 | Data not available | Vancomycin | Insert value |

| Escherichia coli | e.g., ATCC 25922 | Data not available | Ciprofloxacin | Insert value |

| Candida albicans | e.g., ATCC 90028 | Data not available | Fluconazole | Insert value |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also run.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assays

Principle: Protein denaturation is a well-documented cause of inflammation. This in vitro assay evaluates the ability of a compound to inhibit thermally induced protein denaturation.

Methodology:

-

Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (pH 6.3).

-

Add 2 mL of various concentrations of this compound to the mixture.

-

A control with no test compound is also prepared.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 57°C for 3 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm.

-

The percentage inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Diclofenac sodium can be used as a reference standard.

Antimicrobial Activity Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent that is not inhibitory to the microorganisms.

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

Due to the lack of specific studies on this compound, the signaling pathways through which it might exert its biological effects are unknown. Phenolic compounds are known to modulate various signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways.[5] Future research should investigate the potential of this compound to interact with these pathways.

Below are generalized diagrams representing a typical experimental workflow for assessing biological activity and a hypothetical signaling pathway that could be investigated.

Caption: General experimental workflow for assessing the biological activities of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway indicating a potential point of intervention for this compound.

Conclusion

This compound is a compound with potential for various biological activities due to its chemical structure. However, the lack of specific research data necessitates a systematic investigation to ascertain its antioxidant, anti-inflammatory, and antimicrobial properties. The experimental protocols and frameworks provided in this guide offer a foundation for researchers to conduct these essential studies. The generation of quantitative data will be critical for understanding the pharmacological potential of this compound and for guiding future drug development efforts.

References

- 1. scbt.com [scbt.com]

- 2. 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 7. researchgate.net [researchgate.net]

Safety, handling, and toxicology of 4-Amino-2-methylphenol

An In-depth Technical Guide on the Safety, Handling, and Toxicology of 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Amino-o-cresol, 2-Methyl-4-aminophenol, 4-Hydroxy-3-methylaniline |

| CAS Number | 2835-96-3[1] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1][2] |

| Structure |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classifications based on available data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage[2], H319: Causes serious eye irritation[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[3] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure[3] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling

-

Work in a well-ventilated area or under a chemical fume hood.[3][6]

-

Avoid breathing dust, fumes, gas, mist, or vapors.[6]

-

Wear appropriate personal protective equipment (PPE).[6]

-

Do not eat, drink, or smoke when using this product.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][6]

-

Avoid formation of dust and aerosols.[7]

Storage

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3][6][7]

-

Store locked up.[8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and chloroformates.[8][9]

-

The substance is sensitive to air, light, and moisture; handle and store under an inert gas.[3]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[6] |

| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][7] |

| Respiratory Protection | If exposure limits are exceeded or dust is generated, use a full-face respirator with an appropriate filter (e.g., Type A-P3).[3][6] |

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[3][8] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[3][8] |

| Ingestion | Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Consult a physician.[3][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Combustible. Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3][8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation and contact with the substance.[6][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][7]

-

Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.[6][8]

Toxicology Profile

Acute Toxicity

| Route | Species | Value | Reference |

| Oral (LD50) | Rat | 870 mg/kg (males), 1010 mg/kg (females) | [10] |

| Oral (LD50) | Mouse | 908 - 1000 mg/kg | [10] |

Skin Corrosion and Irritation

Limited data is available. A 3% aqueous solution of 4-Amino-m-Cresol (a related compound) was not irritating in a study with guinea pigs.[11] However, GHS classifications indicate it causes skin irritation.[4]

Eye Irritation

A 1.5% concentration of 4-Amino-m-Cresol (a related compound) in 50% propylene (B89431) glycol was found to have minimal ocular irritant potential in guinea pigs.[10][11] GHS classifications, however, suggest it can cause serious eye damage or irritation.[2][4]

Skin Sensitization

The substance is considered a skin sensitizer.[3] A Local Lymph Node Assay (LLNA) conducted on the related compound 4-Amino-m-Cresol classified it as a moderate sensitizer.[10][11] The estimated concentration to produce a stimulation index of 3 (EC3) was calculated to be 1.45% in DMSO and 2.15% in a water/acetone/oil vehicle.[11]

Germ Cell Mutagenicity

This compound is suspected of causing genetic defects.[3] The related compound 4-Amino-m-Cresol was not mutagenic in an Ames test, with or without metabolic activation, at concentrations up to 600 μ g/plate .[12] However, some studies on related aminophenols have shown positive results in mutagenicity assays, indicating a potential for genotoxicity that warrants caution.

Carcinogenicity

No definitive data on the carcinogenicity of this compound was found. However, some aromatic amines are known carcinogens.[13] For the related compound 4-amino-2-nitrophenol (B85986), there is evidence of carcinogenicity in animal studies, with the development of rare urinary bladder tumors in male rats.[13]

Reproductive and Developmental Toxicity

No data available.

Specific Target Organ Toxicity (STOT)

-

Single Exposure: May cause respiratory irritation.[4]

-

Repeated Exposure: May cause damage to the kidneys through prolonged or repeated oral exposure.[3] In a 90-day oral study on a salt of the related compound 4-amino-m-cresol in rats, a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg bw/day was established.[10][12] Effects observed at higher doses included discolored urine.[10][12]

Experimental Protocols

Skin Irritation (Rabbit)

-

Methodology: Based on general principles of OECD Test Guideline 404. A 0.5 ml solution of the test substance (e.g., 2.5% in aqueous gum tragacanth) is applied to a shaved area (approx. 6 cm²) on the back of albino rabbits.[14] The area is covered with an occlusive dressing for a specified period (e.g., 4 or 24 hours).[14] After the exposure period, the dressing is removed, and the test substance is washed off. The skin is then examined for signs of erythema and edema at specific time points (e.g., 1, 24, 48, and 72 hours) and scored according to the Draize scale.[14]

Eye Irritation (Rabbit)

-

Methodology: Based on general principles of OECD Test Guideline 405. A small volume (e.g., 0.1 ml) of the test substance solution (e.g., 1.5% or 2.5%) is instilled into the conjunctival sac of one eye of several albino rabbits, with the other eye serving as a control.[14] The eyes may or may not be washed after instillation.[14] The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and the effects are scored according to the Draize scheme.[14]

Skin Sensitization - Local Lymph Node Assay (LLNA)

-

Methodology: Conforms to OECD Test Guideline 429. A solution of the test substance is prepared in a suitable vehicle (e.g., DMSO or a mixture of water/acetone and olive oil).[10] Various concentrations of the test substance (e.g., 0.5, 1.5, 3, 5, 10%) are applied to the dorsal surface of the ears of female CBA/J mice for three consecutive days.[10][14] A positive control (e.g., p-phenylenediamine) and a vehicle control group are run in parallel.[14] On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. A few hours later, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed. The proliferation of lymphocytes is measured by the incorporation of ³H-methyl thymidine and is expressed as a stimulation index (SI). An SI of 3 or greater is considered a positive response.[11]

Mutagenicity - Bacterial Reverse Mutation Assay (Ames Test)

-

Methodology: Conforms to OECD Test Guideline 471. Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[13][15][16] The test substance is dissolved in a suitable solvent (e.g., DMSO) and tested at various concentrations. The assay is performed both with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254.[13][15] The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal glucose agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.[17]

Visualizations

Caption: Figure 1: Safe Handling Workflow for this compound.

Caption: Figure 2: Toxicological Testing Workflow.

References

- 1. scbt.com [scbt.com]

- 2. 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. jayorganics.com [jayorganics.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cir-safety.org [cir-safety.org]

- 12. cir-safety.org [cir-safety.org]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. ec.europa.eu [ec.europa.eu]

- 15. The nonmutagenicity of purified 4-amino-2-nitrophenol in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. biotoxicity.com [biotoxicity.com]

The Solubility of 4-Amino-2-methylphenol: A Technical Guide for Researchers

An In-depth Examination of Solubility Principles and Methodologies for a Key Chemical Intermediate

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-methylphenol (CAS 2835-96-3), a significant intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this paper outlines the expected solubility behavior based on its molecular structure and provides detailed, generalized experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility of this compound for process development, formulation, and quality control.

Predicted Solubility Profile of this compound

This compound is a polar organic molecule containing both a hydroxyl (-OH) and an amino (-NH2) group attached to a benzene (B151609) ring, along with a methyl (-CH3) group. This combination of functional groups dictates its solubility in various organic solvents.

-

Polar Protic Solvents: Due to the presence of the hydroxyl and amino groups, this compound is expected to exhibit good solubility in polar protic solvents such as methanol, ethanol, and other lower alcohols. These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule. It is generally cited as being soluble in methanol.[1]

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF), this compound is likely to have moderate to good solubility. While these solvents cannot donate hydrogen bonds, their polarity allows for effective dipole-dipole interactions with the polar sites of the molecule.

-

Nonpolar Solvents: The solubility in nonpolar solvents such as hexane, toluene, and cyclohexane (B81311) is expected to be low. The nonpolar nature of these solvents makes them poor at solvating the highly polar hydroxyl and amino groups of this compound.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Protic | Methanol, Ethanol | High |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High |

| Nonpolar | Hexane, Toluene | Low |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following sections detail common and reliable protocols for determining the solubility of a solid organic compound like this compound.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow:

References

Methodological & Application

Application Notes & Protocols: Synthesis and Purification of 4-Amino-2-methylphenol

An updated version of the article is available.

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Amino-2-methylphenol (also known as 4-Amino-o-cresol) is a pivotal chemical intermediate in the manufacturing of dyes, pharmaceuticals, and specialty polymers.[1] The quality and purity of this compound are critical for the efficacy and safety of the final products. This document provides detailed application notes and experimental protocols for the synthesis of this compound via catalytic hydrogenation of 2-methyl-4-nitrophenol (B1582141), followed by its purification through recrystallization.

Synthesis of this compound via Catalytic Hydrogenation

The reduction of a nitro group is a common and effective method for synthesizing aromatic amines. For this compound, the catalytic hydrogenation of 2-methyl-4-nitrophenol is a preferred industrial method due to its high conversion rates, selectivity, and environmentally benign nature compared to other reduction methods.[2][3]

Synthesis Workflow

The general workflow for the synthesis involves the reduction of the nitro group of the starting material in a solvent, using a metal catalyst and a hydrogen source.

Caption: General workflow for the catalytic hydrogenation of 2-methyl-4-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2-Methyl-4-nitrophenol

-

Ethanol (B145695) (or Methanol)

-

Palladium on carbon (5% or 10% Pd/C)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

-

Filter aid (e.g., Celite)

Equipment:

-

Parr hydrogenator or a similar high-pressure reaction vessel

-

Mechanical stirrer and heating mantle

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel with nitrogen gas to establish an inert atmosphere.

-

Charging Reactants: To the reactor, add 2-methyl-4-nitrophenol and ethanol. A typical ratio is 1:10 to 1:20 w/v (e.g., 10 g of substrate in 100-200 mL of ethanol).

-

Catalyst Addition: Carefully add the Pd/C catalyst under the nitrogen atmosphere. The catalyst loading is typically between 1% and 5% by weight relative to the starting material.

-

Hydrogenation: Seal the reactor. Purge the system three times with hydrogen gas to remove all nitrogen. Pressurize the reactor with hydrogen to the target pressure (e.g., 50-100 psi).

-

Reaction: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 40-60°C). Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of fresh ethanol to recover any adsorbed product.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude this compound.

Synthesis Data Summary

The following table summarizes typical quantitative parameters for the synthesis.

| Parameter | Value/Range | Notes |

| Substrate | 2-Methyl-4-nitrophenol | - |

| Solvent | Ethanol, Methanol | Provides good solubility for reactant and product. |

| Catalyst | 5-10% Pd/C | Bimetallic catalysts like PtCo may offer higher activity.[2] |

| Catalyst Loading | 1-5% w/w | Higher loading increases reaction rate but also cost. |

| H₂ Pressure | 50-150 psi (3.4-10.3 bar) | Higher pressure can accelerate the reaction. |

| Temperature | 40-80°C | Exceeding this range may lead to side reactions. |

| Reaction Time | 2-8 hours | Monitored by H₂ uptake or chromatographic analysis (TLC/HPLC). |

| Typical Yield | >95% | High yields are common for this transformation. |

| Conversion Rate | >99% | Often achieves near-complete conversion of the starting material.[2] |

Purification of this compound

The crude product from synthesis requires purification to remove residual catalyst, solvent, and any side products. Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.

Purification Workflow

The purification process is based on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Caption: Step-by-step workflow for the purification by recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., deionized water, ethanol/water mixture)

-

Activated carbon (optional, for decolorizing)

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Büchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is highly soluble when hot but poorly soluble when cold. Water is often a suitable choice.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[4]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

-

Hot Filtration (Optional): If activated carbon was used, perform a hot gravity filtration using a pre-heated funnel to remove it. This step must be done quickly to prevent premature crystallization.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

-

Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[4]

-

Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved. The melting point of pure this compound is approximately 174-176°C.[5]

Purification Data Summary

| Parameter | Value/Range | Notes |

| Starting Material | Crude this compound | Purity typically >95%. |

| Primary Solvent | Deionized Water | Ethanol/water mixtures can also be used. |

| Cooling Method | Slow cooling to room temp., followed by ice bath | Promotes high purity and good crystal formation.[4] |

| Drying Temperature | 40-50°C (Vacuum Oven) | Avoids degradation of the product. |

| Expected Recovery | 85-95% | Dependent on crude purity and careful technique. |

| Final Purity | >99% | Purity should be confirmed by analytical methods like HPLC or NMR.[6][7] |

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel with appropriate equipment.

-

This compound is a solid that can be irritating. Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Dyes and Pigments from 4-Amino-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methylphenol, a versatile aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments. Its chemical structure, featuring both an amino and a hydroxyl group on a substituted benzene (B151609) ring, allows for the facile formation of chromophoric systems, particularly azo dyes. The presence of the methyl group can further influence the final properties of the colorant, such as its shade, solubility, and fastness. These dyes find applications in textiles, plastics, cosmetics, and potentially as functional materials in biomedical research.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes and the conceptual framework for the formation of metal-complex pigments derived from this compound.

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component. In the protocols detailed below, this compound will be used as the coupling component, reacting with a diazotized aromatic amine.

General Reaction Scheme:

The overall process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich aromatic ring of this compound.

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocol 1: Synthesis of a Monoazo Dye

This protocol details the synthesis of a representative monoazo dye, 2-methyl-4-((4-nitrophenyl)diazenyl)phenol, by coupling diazotized 4-nitroaniline (B120555) with this compound.

Materials and Reagents:

-

4-Nitroaniline

-

This compound

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Acetate (B1210297)

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

Part A: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water, warming gently if necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes in the ice bath. The solution should be kept cold for immediate use in the next step.

Part B: Azo Coupling Reaction

-

In a 400 mL beaker, dissolve 1.23 g (0.01 mol) of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice-salt bath.

-

Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

After the stirring period, slowly add a saturated solution of sodium acetate to aid in the precipitation of the dye.

-

Collect the crude dye by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water until the filtrate is neutral.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Part C: Purification

-

Recrystallize the crude dye from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.

Characterization:

The synthesized dye can be characterized by various spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

-

FT-IR Spectroscopy: To identify characteristic functional groups such as O-H, N-H, N=N, and C-N stretching vibrations.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the dye.

Caption: Step-by-step workflow for monoazo dye synthesis.

Quantitative Data Summary

The following table summarizes representative data for azo dyes synthesized using this compound as a coupling component with various diazotized anilines. The data is based on typical results reported in the literature for structurally similar compounds.

| Diazotized Amine | Coupling Component | Dye Color | Yield (%) | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| 4-Nitroaniline | This compound | Orange-Red | 85-95 | 480-500 | 25,000-35,000 |

| 4-Chloroaniline | This compound | Yellow-Orange | 80-90 | 450-470 | 20,000-30,000 |

| Aniline | This compound | Yellow | 75-85 | 420-440 | 15,000-25,000 |

| 2-Chloro-4-nitroaniline | This compound | Red | 88-96 | 500-520 | 30,000-40,000 |

Note: The values presented are illustrative and can vary based on specific reaction conditions and purification methods.

Application in Metal-Complex Pigments

Azo dyes derived from this compound that contain suitable chelating groups, such as a hydroxyl group ortho to the azo linkage, can be used as ligands to form metal-complex pigments. These pigments often exhibit superior lightfastness, thermal stability, and weather resistance compared to their metal-free counterparts. Transition metals such as copper, chromium, cobalt, and nickel are commonly used for this purpose.

Conceptual Protocol for Metal Complex Formation:

-

Synthesis of the Azo Ligand: An azo dye with an ortho-hydroxyl group is synthesized following a procedure similar to Protocol 1. For example, by diazotizing an ortho-aminophenol derivative and coupling it with this compound.

-

Complexation: The synthesized azo dye is dissolved in a suitable solvent (e.g., ethanol, DMF).

-

A solution of a metal salt (e.g., copper(II) sulfate, cobalt(II) chloride) in water or another suitable solvent is added to the dye solution.

-

The reaction mixture is heated under reflux for several hours to facilitate the formation of the metal complex.

-

The pH of the solution may be adjusted to promote complexation and precipitation.

-

The resulting metal-complex pigment is isolated by filtration, washed thoroughly, and dried.

Caption: Conceptual workflow for metal-complex pigment formation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of azo dyes and metal-complex pigments. The straightforward diazotization and azo coupling reactions allow for the creation of a wide color palette with varying properties depending on the choice of the diazo component. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis and application of novel colorants derived from this important intermediate. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for achieving high yields and purity of the final products. Further derivatization and complexation can lead to the development of high-performance pigments with enhanced stability for various industrial and scientific applications.

Application Notes: The Role of 4-Amino-2-methylphenol as a Pharmaceutical Intermediate

Introduction

4-Amino-2-methylphenol (also known as 4-amino-o-cresol) is a versatile chemical intermediate with the CAS number 2835-96-3.[1] While it is widely recognized for its crucial role in the manufacturing of dyes and in various organic syntheses, its application as a pharmaceutical intermediate is also noteworthy.[2][3] Its reactive amino and hydroxyl functional groups allow for its incorporation into a wide array of complex molecules, making it a valuable building block in the synthesis of potentially bioactive compounds. These reactive sites enable its participation in numerous chemical reactions, serving as a precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3] This document provides an overview of its application in the synthesis of Schiff base derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.